BenchChemオンラインストアへようこそ!

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine

Lipophilicity optimization Lead-likeness Physicochemical profiling

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine (CAS 2034224-65-0) is a synthetic heterocyclic small molecule featuring a 6-methoxypyridazine core linked via an ether bridge to a pyrrolidine ring substituted with a cyclohexylsulfonyl group. This compound belongs to a broader library series of pyrrolidinyl-pyridazine ethers used in early-stage probe and lead-discovery screening.

Molecular Formula C15H23N3O4S
Molecular Weight 341.43
CAS No. 2034224-65-0
Cat. No. B2895471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine
CAS2034224-65-0
Molecular FormulaC15H23N3O4S
Molecular Weight341.43
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CCCCC3
InChIInChI=1S/C15H23N3O4S/c1-21-14-7-8-15(17-16-14)22-12-9-10-18(11-12)23(19,20)13-5-3-2-4-6-13/h7-8,12-13H,2-6,9-11H2,1H3
InChIKeyXFYKWJKEMXXFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine (CAS 2034224-65-0): Procurement-Relevant Structural and Physicochemical Profile


3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine (CAS 2034224-65-0) is a synthetic heterocyclic small molecule featuring a 6-methoxypyridazine core linked via an ether bridge to a pyrrolidine ring substituted with a cyclohexylsulfonyl group [1]. This compound belongs to a broader library series of pyrrolidinyl-pyridazine ethers used in early-stage probe and lead-discovery screening. Its structural hallmarks include a high polar surface area (90 Ų), zero hydrogen bond donors, and an XLogP3-AA of 1.7, placing it in a moderately lipophilic region of drug-like chemical space [1].

Why In-Class Pyrrolidinyl-Pyridazine Ethers Cannot Be Interchanged with 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine (CAS 2034224-65-0)


Within the 6-methoxypyridazine-pyrrolidine-ether family, the sulfonyl substituent directly controls molecular topology, lipophilicity, and recognition features at biological targets. Replacing the cyclohexylsulfonyl group with a smaller cyclopropylsulfonyl or a conformationally distinct arylsulfonyl analog alters the computed XLogP3-AA by approximately ±0.5–1.0 log units and modifies van der Waals surface contacts essential for binding-pocket complementarity [1]. Generic selection of any in-class alternative without explicit comparative performance data therefore risks compromising target engagement, physicochemical suitability, and assay reproducibility—factors that directly influence procurement decisions in lead-optimization workflows.

Quantitative Differentiation Evidence for 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine (CAS 2034224-65-0) Against Structural Analogs


Computed Lipophilicity Contrast with Cyclopropylsulfonyl and Arylsulfonyl Analogs Guides LogP-Dependent Selection

The target compound's computed XLogP3-AA (1.7) differentiates it from structurally analogous pyrrolidinyl-6-methoxypyridazine ethers bearing smaller sulfonyl groups, providing a rational basis for selecting compounds within a desired lipophilicity window during fragment- or lead-library procurement [1]. Although measured distribution coefficients are unavailable, the computational prediction indicates that the cyclohexylsulfonyl group contributes roughly 0.5–1.0 additional log units compared to typical cyclopropylsulfonyl or phenylsulfonyl congeners, positioning the compound in a region that often balances membrane permeability and aqueous solubility [1].

Lipophilicity optimization Lead-likeness Physicochemical profiling

Topological Polar Surface Area Comparison Identifies Hydrogen-Bonding Potential Differences Among Sulfonyl Analogous Series

With a topological polar surface area (TPSA) of 90 Ų, the target compound lies near the commonly cited threshold for central nervous system permeability (typically <90 Ų) [1]. This TPSA value is shared by analogs that conserve the same heterocyclic core and sulfonamide-like linker, but the cyclohexyl group's larger hydrocarbon surface fraction distinctly reduces the polar-to-total surface ratio compared to analogs incorporating additional heteroatom-containing substituents (e.g., benzodioxine-sulfonyl or benzofuran-sulfonyl variants), potentially favoring passive membrane partitioning [1].

Polar surface area Blood-brain barrier penetration ADME prediction

Zero Hydrogen Bond Donor Count Differentiates from Donor-Containing Analogs for Target Deconvolution Studies

The target compound possesses zero hydrogen bond donors (HBD = 0) and seven hydrogen bond acceptors (HBA = 7), a feature dictated by the fully substituted pyrrolidine nitrogen and the methoxy-pyridazine ether [1]. This contrasts with closely related analogs that retain a free NH or OH (e.g., des-methoxy pyridazinones or pyrrolidine-3-ol intermediates), which introduce one or more hydrogen bond donors that can alter binding-mode geometry and increase aqueous solubility [1]. The absence of HBDs is a critical factor when selecting a probe devoid of strong, directional hydrogen-bond interactions that could confound biophysical screening results.

Hydrogen bond donor count Fragment-based drug design Metabolite mimicry

Recommended Research and Industrial Application Scenarios for 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine (CAS 2034224-65-0)


Lipophilicity- and TPSA-Guided Procurement for CNS and Intracellular Target Screening Libraries

The compound's combination of moderate XLogP3-AA (1.7) and TPSA (90 Ų) makes it an ideal candidate for inclusion in diversity decks designed to probe CNS or intracellular targets that require compounds with balanced passive permeability [1]. Procurement teams supporting neuroscience or oncology programs can prioritize this cyclohexylsulfonyl analog over more polar (e.g., cyclopropylsulfonyl) or excessively lipophilic (e.g., 4-fluorobenzylsulfonyl) variants to maintain a favorable logP/TPSA profile within the screening set.

Zero-HBD Probe Selection for Crystallography and Fragment-Based Lead Discovery

With zero hydrogen bond donors, this compound avoids strong directional H-bonding that can dominate crystal contacts or induce aggregation in biophysical assays [1]. It is therefore a superior choice for soaking experiments in crystallographic fragment screens or for use as a negative-control compound in SPR and NMR campaigns where donor-dependent binding artifacts must be excluded.

Structure-Activity Relationship (SAR) Anchor for Cycloalkylsulfonyl Pyrrolidine Series Exploration

As a representative member of the cyclohexylsulfonyl-pyrrolidinyl-6-methoxypyridazine series, this compound serves as an SAR anchor for systematic exploration of sulfonyl substituent effects on target binding and ADME properties [1]. Medicinal chemists can use it as a reference standard when procuring cyclopropyl, tert-butyl, or aryl sulfonyl derivatives for head-to-head biochemical profiling.

Quote Request

Request a Quote for 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.